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NEODYMIUM TELLURIDE

Thermoelectric materials High-temperature energy conversion Radioisotope thermoelectric generators

Sourcing stoichiometrically precise Nd₂Te₃ for high-temperature thermoelectric device fabrication often results in materials with undefined vacancy concentrations, compromising power factor optimization. This phase-pure precursor, synthesized via a 950 °C/72 h solid-state route, provides a reproducible foundation for cation vacancy engineering in Nd₃₋ₓTe₄ systems. - Enables systematic tuning of carrier concentration for optimized zT up to 1.2 at 1273 K. - Offers a 10% performance advantage over La-based analogs due to Nd 4f electron contributions to the density of states. - Guarantees high-temperature stability with a melting point of ~1377 °C for waste heat recovery and deep-space RTG applications.

Molecular Formula Nd2Te3
Molecular Weight 671.28
CAS No. 12035-35-7
Cat. No. B1143410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEODYMIUM TELLURIDE
CAS12035-35-7
Molecular FormulaNd2Te3
Molecular Weight671.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Telluride (Nd₂Te₃) Overview & Procurement


Neodymium telluride (CAS 12035-35-7), stoichiometrically dineodymium tritelluride (Nd₂Te₃), is a rare-earth chalcogenide semiconductor that crystallizes in the orthorhombic U₂S₃ structure type (space group Pnma) [1]. Single-crystal X-ray diffraction confirms it is isostructural with Gd₂Te₃, featuring two non-equivalent Nd atoms coordinated by seven Te atoms in distinct polyhedral arrangements [2]. This compound belongs to the Ln₂Te₃ family of refractory rare-earth tellurides and exhibits a melting point of approximately 1377 °C, positioning it as a candidate for high-temperature applications where thermal stability is paramount [3].

Nd₂Te₃ Substitution Limitations in Thermoelectrics


Despite sharing the Th₃P₄-type defect structure common to several rare-earth tellurides, vacancy-doped neodymium telluride (Nd₃₋ₓTe₄) exhibits thermoelectric transport properties that diverge significantly from its closest analog, lanthanum telluride (La₃₋ₓTe₄) [1]. Density functional theory (DFT) calculations reveal that the four 4f electrons of Nd contribute a substantial increase in the density of states (DOS) near the Fermi level relative to La, an electronic structure modification unique to Nd among early lanthanide tellurides [2]. This DOS enhancement directly translates into experimentally measured differences in Seebeck coefficient and electrical resistivity at equivalent vacancy concentrations, rendering simple stoichiometric substitution between Nd- and La-based tellurides invalid for applications demanding optimized thermoelectric efficiency at elevated temperatures [3].

Quantitative Comparison: Nd₂Te₃ vs. Rare-Earth Tellurides


Vacancy-Doped Nd₃₋ₓTe₄ vs. La₃₋ₓTe₄: zT Advantage

Vacancy-doped neodymium telluride (Nd₂.₇₈Te₄) demonstrates a peak thermoelectric figure of merit zT = 1.2 at 1273 K, representing a 10% improvement over the equivalent lanthanum telluride composition La₂.₇₄Te₄ (zT = 1.1 at 1275 K) [1]. This enhancement is attributed to the increased density of states near the Fermi level arising from Nd 4f electrons, which elevates the Seebeck coefficient relative to La-based analogs at equivalent vacancy concentrations [2].

Thermoelectric materials High-temperature energy conversion Radioisotope thermoelectric generators

Seebeck Coefficient Boost from Nd 4f Electrons vs. La₃₋ₓTe₄

Density functional theory calculations predict a significant increase in the Seebeck coefficient for Nd₃₋ₓTe₄ compared to La₃₋ₓTe₄ at equivalent vacancy concentrations [1]. This enhancement originates from an increased density of states near the Fermi level contributed by the four 4f electrons of Nd, which are absent in La (4f⁰ electronic configuration) [2]. The increased DOS sharpens the energy-dependent conductivity distribution, which in turn raises the Seebeck coefficient in the Mott formula framework [3].

Density functional theory Electronic structure Thermoelectric transport

Unique Seven-Coordinate Nd in U₂S₃-Type Structure

Single-crystal X-ray diffraction establishes that Nd₂Te₃ adopts the U₂S₃ structure type (orthorhombic, space group Pnma), isostructural with Gd₂Te₃ but distinct from the Sc₂S₃-type structure observed in heavier lanthanide tellurides such as Er₂Te₃ [1]. The structure contains two crystallographically non-equivalent Nd atoms: Nd1 coordinated by seven Te atoms in a seven-octahedron (Nd—Te distances 3.1496–3.2287 Å), and Nd2 coordinated by seven Te atoms in a monocapped trigonal prism (Nd—Te distances 3.2099–3.2732 Å) [2]. Lattice parameters at 153 K are a = 12.1856(5) Å, b = 4.3869(2) Å, c = 11.8687(5) Å [3].

Crystal structure determination Single-crystal X-ray diffraction Rare-earth chalcogenides

Polymorphic Phase Transition in Nd₂Te₃ for High-Temperature Processing

Nd₂Te₃ undergoes a reversible polymorphic phase transition at approximately 1000 °C from a cubic modification (space group I4̅3d, a = 0.9427 nm) to an orthorhombic modification (space group Pnma, a = 1.216 nm, b = 1.193 nm, c = 0.437 nm) [1]. This phase behavior may differ from other rare-earth sesquitellurides, which exhibit distinct transition temperatures or may not undergo analogous polymorphic transformations. The high-temperature orthorhombic phase corresponds to the U₂S₃-type structure characterized in the single-crystal study [2].

Phase stability High-temperature materials Polymorphism

Nd₂Te₃ as Precursor for Vacancy-Doped Nd₃₋ₓTe₄ Synthesis

A reported synthetic route for Nd₂Te₃ involves placing Nd metal chips and elemental Te in separate locations within a quartz tube, gradually heating to 950 °C over 24 hours, and maintaining this temperature for 72 hours, followed by induction melting of the granular product in a graphite or tantalum crucible under Ar atmosphere (P = 101325 Pa) . This two-step process yields phase-pure Nd₂Te₃, which can subsequently be used as a precursor for vacancy-doped Nd₃₋ₓTe₄ compositions via stoichiometric adjustment [1].

Solid-state synthesis Vacancy engineering Thermoelectric materials processing

Nd₂Te₃ Validated Application Scenarios


n-Type Thermoelectric Legs for Radioisotope Generators (RTGs)

Vacancy-doped Nd₃₋ₓTe₄ derived from Nd₂Te₃ precursor material is optimized for n-type thermoelectric legs operating at temperatures up to 1273 K, where it achieves a zT of 1.2 [1]. This 10% performance advantage over La₃₋ₓTe₄ (zT = 1.1) directly addresses the need for improved conversion efficiency in RTGs powering deep-space exploration vehicles, where every incremental gain in zT extends mission lifetime or reduces radioisotope fuel requirements [2].

Thermoelectric Waste Heat Recovery at High Temperatures

The demonstrated high-temperature stability and enhanced zT at 1273 K make Nd₃₋ₓTe₄-based materials suitable for industrial waste heat recovery applications where exhaust gas temperatures exceed 1000 K [1]. The increased Seebeck coefficient arising from Nd 4f electron contributions, predicted by DFT and validated experimentally, provides a measurable advantage in thermopower generation relative to La-based alternatives at equivalent carrier concentrations [2].

Fundamental Research: 4f Electrons in Thermoelectric Transport

Nd₂Te₃ and its vacancy-doped derivative Nd₃₋ₓTe₄ serve as model systems for investigating the role of 4f electrons in thermoelectric transport [1]. The distinct electronic structure of Nd (4f³ configuration in Nd³⁺) compared to La (4f⁰) enables controlled studies of density-of-states engineering at the Fermi level, with direct implications for computational materials discovery of next-generation rare-earth chalcogenide thermoelectrics [2].

Precursor Route to Defect-Engineered Thermoelectric Composites

Phase-pure Nd₂Te₃ synthesized via the established 950 °C / 72 h solid-state route serves as a stoichiometric precursor for preparing vacancy-controlled Nd₃₋ₓTe₄ compositions [1]. This synthetic flexibility enables systematic tuning of carrier concentration through cation vacancy engineering, a critical parameter for optimizing the power factor (S²σ) in high-temperature thermoelectric devices [2].

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